

Biophysical Characterization of Versetamide-Gadolinium Complex: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Versetamide

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This guide provides a comprehensive biophysical comparison of the **Versetamide**-gadolinium complex (Gadoversetamide) with other commonly used gadolinium-based contrast agents (GBCAs). The data presented is intended to assist researchers and clinicians in making informed decisions regarding the selection of contrast agents for magnetic resonance imaging (MRI) applications.

Overview of Versetamide-Gadolinium Complex

Versetamide-gadolinium, also known as Gadoversetamide (OptiMARK®), is a linear, non-ionic gadolinium-based contrast agent. Its molecular structure consists of the gadolinium ion (Gd^{3+}) chelated by the ligand **Versetamide**. As a paramagnetic agent, it functions by shortening the T1 relaxation time of water protons in its vicinity, thereby enhancing the signal intensity in T1-weighted MR images. Gadoversetamide is classified as a Group I GBCA by the American College of Radiology, a category associated with a greater number of reported cases of nephrogenic systemic fibrosis (NSF) in patients with renal impairment.

Comparative Data on Biophysical Properties

The efficacy and safety of a GBCA are largely determined by its biophysical properties, primarily its relaxivity, stability, and interaction with plasma proteins. This section provides a quantitative comparison of these parameters for **Versetamide**-gadolinium and a selection of other linear and macrocyclic GBCAs.

Relaxivity

Relaxivity (r_1 and r_2 , in $\text{mM}^{-1}\text{s}^{-1}$) is a measure of a contrast agent's efficiency in enhancing the relaxation rates of water protons. Higher r_1 relaxivity generally leads to greater contrast enhancement in T1-weighted images.

Table 1: T1 (r_1) and T2 (r_2) Relaxivity of Gadolinium-Based Contrast Agents

Contrast Agent (Trade Name)	Chelate Structure	r_1 Relaxivity ($\text{mM}^{-1}\text{s}^{-1}$) in Human Plasma at 1.5T	r_1 Relaxivity ($\text{mM}^{-1}\text{s}^{-1}$) in Human Plasma at 3T	r_2 Relaxivity ($\text{mM}^{-1}\text{s}^{-1}$) in Human Plasma at 1.5T	r_2 Relaxivity ($\text{mM}^{-1}\text{s}^{-1}$) in Human Plasma at 3T
Gadoverseta mide (OptiMARK®)	Linear, Non-ionic	4.4 - 5.0	~4.2	~5.6	~5.8
Gadopentetate dimeglumine (Magnevist®)	Linear, Ionic	3.9 - 4.3	~3.8	~5.7	~5.9
Gadobenate dimeglumine (MultiHance®)	Linear, Ionic	6.0 - 6.6	~5.4	~8.7	~9.9
Gadoteridol (ProHance®)	Macrocyclic, Non-ionic	3.9 - 4.3	3.28 ± 0.09	~4.5	~4.2
Gadobutrol (Gadavist®/Gadovist®)	Macrocyclic, Non-ionic	4.78 ± 0.12	4.97 ± 0.59	~5.2	~5.6
Gadoterate meglumine (Dotarem®)	Macrocyclic, Ionic	3.4 - 3.8	3.00 ± 0.13	~4.1	~3.9

Note: Relaxivity values can vary depending on the experimental conditions (e.g., temperature, magnetic field strength, and medium). The data presented here are compiled from various sources for comparative purposes.

Stability

The stability of a gadolinium complex is crucial for its safety profile. It is characterized by thermodynamic stability ($\log K$), which indicates the strength of the bond between the gadolinium ion and the chelating ligand at equilibrium, and kinetic stability, which describes the rate at which the complex dissociates. Lower stability increases the risk of gadolinium ion release, which is associated with toxicity.

Table 2: Stability of Gadolinium-Based Contrast Agents

Contrast Agent	Chelate Structure	Thermodynamic Stability (log K)	Kinetic Stability (Dissociation Half-life at pH 1)
Gadoversetamide (OptiMARK®)	Linear, Non-ionic	16.6	Not readily available
Gadodiamide (Omniscan®)	Linear, Non-ionic	16.9	35 seconds
Gadopentetate dimeglumine (Magnevist®)	Linear, Ionic	22.1	~1 hour
Gadobenate dimeglumine (MultiHance®)	Linear, Ionic	22.6	>10 hours
Gadoteridol (ProHance®)	Macrocyclic, Non-ionic	23.8	3.9 hours
Gadobutrol (Gadavist®/Gadovist®)	Macrocyclic, Non-ionic	21.8	Years
Gadoterate meglumine (Dotarem®)	Macrocyclic, Ionic	25.6	338 hours

Note: **Gadoversetamide** and Gadodiamide are considered among the least stable GBCAs. Macrocyclic agents generally exhibit significantly higher kinetic stability than linear agents.

Protein Binding

The interaction of GBCAs with human serum albumin (HSA) can influence their relaxivity and pharmacokinetic properties. Most extracellular GBCAs exhibit weak or negligible protein binding.

Table 3: Human Serum Albumin (HSA) Binding of Gadolinium-Based Contrast Agents

Contrast Agent	Chelate Structure	Protein Binding (%)
Gadoversetamide (OptiMARK®)	Linear, Non-ionic	Weak/Negligible
Gadopentetate dimeglumine (Magnevist®)	Linear, Ionic	Weak/Negligible
Gadobenate dimeglumine (MultiHance®)	Linear, Ionic	~20%
Gadoteridol (ProHance®)	Macrocyclic, Non-ionic	Negligible
Gadobutrol (Gadavist®/Gadovist®)	Macrocyclic, Non-ionic	Negligible
Gadoterate meglumine (Dotarem®)	Macrocyclic, Ionic	Negligible

Note: The weak protein binding of Gadobenate dimeglumine contributes to its higher relaxivity compared to other linear agents.

Experimental Protocols

This section outlines the general methodologies used to determine the biophysical parameters presented above.

Relaxivity Measurement

The determination of r_1 and r_2 relaxivities typically involves measuring the T1 and T2 relaxation times of water protons in solutions containing varying concentrations of the contrast agent.



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Workflow for Relaxivity Measurement

Stability Assessment (Transmetallation Assay)

The kinetic stability of a GBCA can be assessed by measuring its resistance to transmetallation, a process where the gadolinium ion is displaced by another metal ion, such as zinc (Zn^{2+}).

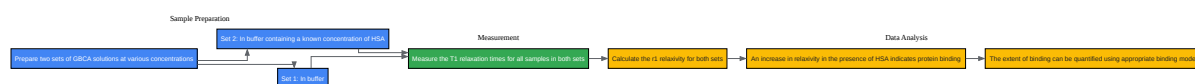


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Transmetallation Assay Workflow

Protein Binding Assay

Protein binding is often determined by measuring the change in relaxivity of a GBCA solution upon the addition of a protein like human serum albumin (HSA).



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Protein Binding Assay Workflow

Discussion and Conclusion

The biophysical characterization of **Versetamide**-gadolinium reveals properties typical of a linear, non-ionic GBCA. Its r_1 relaxivity is comparable to other non-ionic agents, both linear and macrocyclic. However, its thermodynamic and kinetic stability are significantly lower than those of macrocyclic agents. This lower stability is a key factor contributing to its classification as a Group I agent with a higher risk of NSF. The weak to negligible protein binding of **Versetamide**-gadolinium is a common feature among most extracellular GBCAs, with the exception of agents like Gadobenate dimeglumine, where modest protein interaction leads to enhanced relaxivity.

In conclusion, while **Versetamide**-gadolinium provides effective contrast enhancement, its lower stability profile compared to macrocyclic agents is a critical consideration for its use, particularly in patients with compromised renal function. This comparative guide underscores the importance of considering the fundamental biophysical properties of GBCAs when selecting an agent for clinical and research applications. The choice of a contrast agent should be guided by a careful balance of efficacy (relaxivity) and safety (stability).

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com